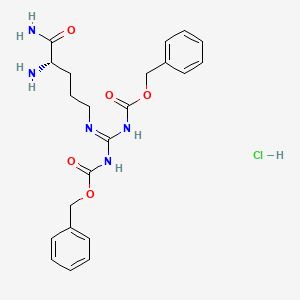

H-L-Arg(Z)2-NH2 HCl

Description

H-L-Arg(Z)₂-NH₂ HCl (N',N''-bis-benzyloxycarbonyl-L-arginine amide hydrochloride) is a protected arginine derivative widely used in peptide synthesis. The compound features dual benzyloxycarbonyl (Z) groups protecting the side-chain guanidinium nitrogens of arginine, preventing undesired reactions during solid-phase peptide synthesis (SPPS) . Its hydrochloride salt form enhances water solubility, making it suitable for biochemical applications. Produced by Iris Biotech GmbH, this compound serves as a critical building block for constructing peptides requiring arginine residues with selective deprotection strategies .

Properties

IUPAC Name |

benzyl N-[N'-[(4S)-4,5-diamino-5-oxopentyl]-N-phenylmethoxycarbonylcarbamimidoyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5.ClH/c23-18(19(24)28)12-7-13-25-20(26-21(29)31-14-16-8-3-1-4-9-16)27-22(30)32-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,23H2,(H2,24,28)(H2,25,26,27,29,30);1H/t18-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPOYRJDIFJAKV-FERBBOLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)N)N)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)N)N)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Arg(Z)2-NH2 HCl typically involves the protection of the amino and guanidino groups of L-arginine, followed by the introduction of the amide group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of L-arginine is protected using a benzyl (Z) group.

Protection of the Guanidino Group: The guanidino group is also protected using a benzyl (Z) group.

Formation of the Amide: The protected L-arginine is then reacted with an amine to form the amide derivative.

Hydrochloride Formation: The final product is obtained as a hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, often involving automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-L-Arg(Z)2-NH2 HCl undergoes various chemical reactions, including:

Substitution Reactions: The benzyl protecting groups can be removed under acidic or catalytic hydrogenation conditions.

Amidation Reactions: The amide group can participate in further peptide bond formation.

Hydrolysis: The compound can be hydrolyzed to release L-arginine and the corresponding amine.

Common Reagents and Conditions

Acidic Conditions: Used for deprotection of benzyl groups.

Catalytic Hydrogenation: Another method for deprotection.

Amine Reagents: Used in amidation reactions.

Major Products Formed

L-Arginine: Upon hydrolysis.

Peptide Derivatives: When used in peptide synthesis.

Scientific Research Applications

H-L-Arg(Z)2-NH2 HCl has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protected arginine derivative.

Biology: Studied for its role in nitric oxide production and cellular signaling.

Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.

Industry: Utilized in the production of peptide-based drugs and research reagents.

Mechanism of Action

The mechanism of action of H-L-Arg(Z)2-NH2 HCl is primarily related to its role as a precursor to L-arginine. L-arginine is a substrate for nitric oxide synthase, which produces nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation, immune response, and neurotransmission . The benzyl protecting groups and amide modification enhance its stability and facilitate its use in peptide synthesis .

Comparison with Similar Compounds

H-Lys(Z)-NH₂ HCl

Structural Differences :

- Protecting Groups : H-Lys(Z)-NH₂ HCl contains a single Z group on the ε-amine of lysine, whereas H-L-Arg(Z)₂-NH₂ HCl has two Z groups on the arginine side chain.

- Molecular Weight : H-Lys(Z)-NH₂ HCl has a molecular weight of 315.8 g/mol, significantly lower than the estimated ~550 g/mol of H-L-Arg(Z)₂-NH₂ HCl due to the latter’s additional Z group and larger guanidinium moiety .

Functional Differences :

- Solubility : Both compounds are water-soluble, but arginine’s guanidinium group may confer higher solubility in polar solvents compared to lysine’s primary amine.

- Applications : H-Lys(Z)-NH₂ HCl is used for lysine incorporation in peptides, while H-L-Arg(Z)₂-NH₂ HCl is tailored for arginine-rich sequences requiring selective side-chain deprotection .

N-Alpha-Benzoyl-L-Argininamide Hydrochloride (BZ-Arg-NH₂ HCl)

Structural Differences :

Functional Differences :

- Deprotection Conditions : The benzoyl group requires stronger acidic conditions (e.g., hydrofluoric acid) for removal, whereas Z groups are cleaved under mild trifluoroacetic acid (TFA) treatment.

- Applications : BZ-Arg-NH₂ HCl is primarily used as a chromogenic substrate for trypsin assays, while H-L-Arg(Z)₂-NH₂ HCl is specialized for peptide synthesis .

Peptide-Based Hydrogels (e.g., Ac-(AEAEAKAK)₂-NH₂)

Structural Differences :

- These peptides lack protecting groups and form cross-β structures for hydrogel formation, unlike the monomeric, protected H-L-Arg(Z)₂-NH₂ HCl .

Functional Differences :

- Applications : Hydrogel peptides are used in tissue engineering, while H-L-Arg(Z)₂-NH₂ HCl serves as a synthetic intermediate.

- Solubility: Hydrogel peptides aggregate under physiological conditions, whereas H-L-Arg(Z)₂-NH₂ HCl remains monomeric and soluble in aqueous buffers .

Data Table: Key Properties of Compared Compounds

Research Findings and Mechanistic Insights

- Protection Stability : The Z groups in H-L-Arg(Z)₂-NH₂ HCl are acid-labile, enabling selective deprotection during SPPS. In contrast, benzoyl groups in BZ-Arg-NH₂ HCl require harsher conditions, limiting their utility in stepwise synthesis .

- Nucleophilicity Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce nucleophilicity of adjacent amines, analogous to how Z groups shield arginine’s side chain from unwanted coupling reactions .

Q & A

Q. What are the key physicochemical properties of H-L-Arg(Z)₂-NH₂ HCl, and how do they influence experimental design?

Methodological Answer:

- Molecular Formula : C₁₂H₃₀Cl₃N₉O₂ (molecular weight: 438.8 g/mol) .

- Solubility : Enhanced by three hydrochloride groups, making it suitable for aqueous buffers (e.g., PBS or Tris-HCl). Optimize concentrations between 1–10 mM for in vitro assays to avoid precipitation .

- Stability : Store lyophilized powder at –20°C; reconstitute in degassed buffers to minimize oxidation. Confirm stability via HPLC before long-term studies .

Q. How does the mechanism of action of H-L-Arg(Z)₂-NH₂ HCl differ from simpler arginine-containing peptides?

Methodological Answer:

- Interaction Analysis : The dual arginine residues and benzyloxycarbonyl (Z) groups enable hydrogen bonding and electrostatic interactions with targets like enzymes (e.g., proteases) or receptors. Compare binding affinity using surface plasmon resonance (SPR) against analogs like H-Arg-Gly-NH₂ (single arginine) .

- Pathway Modulation : Use transcriptomic profiling (RNA-seq) to identify downstream effects on immune or metabolic pathways, contrasting with H-Arg-Arg-OH (lacking terminal amidation) .

Q. What synthetic strategies are recommended for H-L-Arg(Z)₂-NH₂ HCl, and how can purity be validated?

Methodological Answer:

- Solid-Phase Synthesis : Employ Fmoc chemistry with Wang resin. Use HOBt/DIC coupling for arginine residues to minimize racemization. Deprotect Z groups with TFA/water .

- Purification : Apply reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate purity (>98%) via LC-MS (expected [M+H]⁺: 439.3 m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize H-L-Arg(Z)₂-NH₂ HCl for specific molecular targets?

Methodological Answer:

- Analog Synthesis : Replace Z groups with alternative protecting groups (e.g., Pbf in H-Arg(Pbf)-NH₂·HCl) to assess steric effects on binding .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with tubulin’s colchicine pocket (e.g., Lys254, Asn258). Validate with mutagenesis studies .

Q. What analytical methods resolve contradictions in reported bioactivity data for H-L-Arg(Z)₂-NH₂ HCl?

Methodological Answer:

- Batch Variability : Test purity (HPLC), counterion content (ion chromatography), and endotoxin levels (LAL assay). Inconsistent cellular responses may stem from endotoxin contamination .

- Buffer Compatibility : Replicate assays in varied pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify optimal conditions .

Q. How can in vivo stability and pharmacokinetics of H-L-Arg(Z)₂-NH₂ HCl be improved?

Methodological Answer:

Q. What strategies identify novel molecular targets of H-L-Arg(Z)₂-NH₂ HCl in complex biological systems?

Methodological Answer:

- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog. Enrich targets via streptavidin pulldown and identify via tandem mass spectrometry .

- Thermal Shift Assay : Screen for protein targets by monitoring thermal stabilization in lysates (differential scanning fluorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.